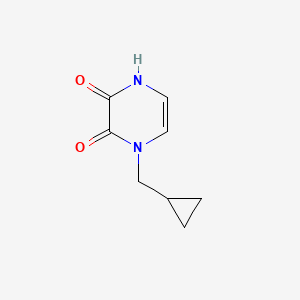
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione
Descripción general
Descripción
1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione, commonly referred to as CPMD, is a heterocyclic compound with a unique structure consisting of a five-membered ring containing two nitrogen atoms and one oxygen atom. It has recently been the subject of much scientific research due to its potential applications in a number of fields.
Aplicaciones Científicas De Investigación
Streamlined Synthetic Approaches
Efficient Synthetic Methodologies : Research indicates efficient methods for constructing drug-like dihydropyrazine derivatives, showcasing their relevance in the development of novel pharmaceuticals. For instance, a study outlined a one-pot, two-step procedure involving Ugi reaction and microwave-assisted cyclization for constructing 2,3-dihydropyrazino[1,2-a]indole-1,4-diones, demonstrating a streamlined approach to accessing complex dihydropyrazine frameworks (Tsirulnikov et al., 2009).
Chemical Diversity and Bioactivity
Versatile Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, structurally related to dihydropyrazine-2,3-diones, have been identified as key structural precursors for synthesizing a plethora of bioactive molecules, including natural products and compounds with diverse biological activities. This highlights the significance of dihydropyrazine derivatives in medicinal chemistry (Sharma et al., 2021).
Novel Structural Configurations and Properties
Unique Structural Features : A novel nickel(II) complex adopting an unusual cis-configuration with 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate as a ligand was synthesized using hydro(solvo)thermal techniques. This study showcases the potential of dihydropyrazine derivatives in coordinating with metals to form compounds with interesting optical and/or magnetic properties (Liu et al., 2002).
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRIPFKRPJJREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



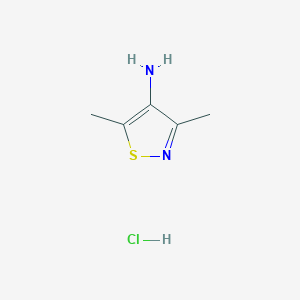

![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
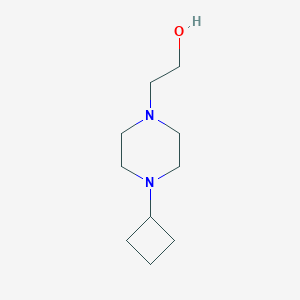
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)
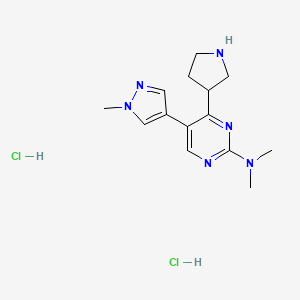
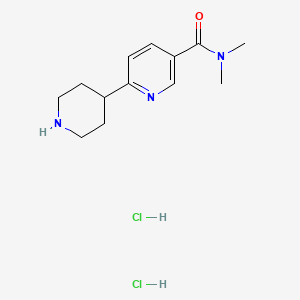
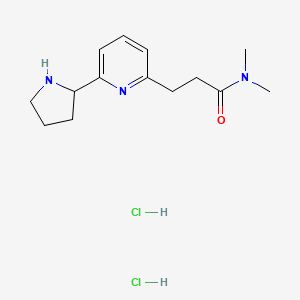
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)